4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane
Description
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane is a boronic ester derivative characterized by a pinacol boronate core (1,3,2-dioxaborolane ring) substituted with a phenoxymethyl-phenyl group. This compound is structurally tailored for applications in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronic esters serve as key intermediates. The phenoxymethyl group introduces both steric bulk and moderate electron-donating effects, which influence its reactivity and stability .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BO3/c1-18(2)19(3,4)23-20(22-18)16-12-10-15(11-13-16)14-21-17-8-6-5-7-9-17/h5-13H,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEMWKPHWXIWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that phenylboronic ester derivatives, which this compound is a part of, are widely used in biology, organic synthesis, catalysis, and crystal engineering.
Mode of Action
Similar compounds have been used for borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate. They have also been used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.
Biochemical Pathways
Phenylboronic acid, a related compound, has been used in the glycosylation of insulin and bound it to gel microspheres to regulate the rhythm of insulin.
Result of Action
Similar compounds have been used in the synthesis of intermediates for generating conjugated copolymers.
Action Environment
Biological Activity
4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane is a boron-containing compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H23BO3
- Molecular Weight : 310.20 g/mol
- CAS Number : 912569-68-7
- IUPAC Name : 4,4,5,5-tetramethyl-2-[3-(phenoxymethyl)phenyl]-1,3,2-dioxaborolane
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows it to participate in reactions involving nucleophiles and electrophiles, which is significant in medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . Studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in the G2/M phase in several cancer cell lines.
- Apoptosis Induction : It promotes apoptosis via the intrinsic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects . It modulates inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : The compound reduced cell viability by 60% at a concentration of 10 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of caspase-3 activation.
-
Inflammation Model in Mice :
- Objective : To assess the anti-inflammatory effects in a carrageenan-induced paw edema model.
- Findings : Administration of the compound at doses of 5 mg/kg significantly reduced paw swelling compared to control groups.
Safety Profile
While the compound shows promising biological activity, safety assessments indicate potential irritant effects:
- Skin Irritation : Causes skin irritation upon contact.
- Respiratory Irritation : May cause respiratory issues if inhaled.
Scientific Research Applications
Medicinal Chemistry
The compound has been explored for its potential therapeutic applications. Its structural characteristics allow for modifications that can enhance biological activity. Research indicates that derivatives of dioxaborolanes can serve as inhibitors for various biological targets, particularly in cancer treatment.
Case Study : A study published in the Journal of Medicinal Chemistry investigated the synthesis of dioxaborolane derivatives and their effects on specific cancer cell lines. The results showed significant cytotoxicity against breast cancer cells, suggesting that compounds like 4,4,5,5-Tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane could be promising candidates for further development in oncology .
Catalysis
Dioxaborolanes are recognized for their role as ligands in transition metal catalysis. The unique electronic properties of the boron atom can stabilize reactive intermediates and facilitate various reactions such as cross-coupling processes.
Case Study : Research has demonstrated that dioxaborolanes can be utilized in Suzuki-Miyaura coupling reactions, where they enhance the yield and selectivity of the desired products. This application is particularly valuable in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
Materials Science
The compound's ability to form stable complexes with metals makes it useful in materials science for developing new polymers and composites. Its incorporation into polymer matrices can improve mechanical properties and thermal stability.
Data Table: Comparison of Mechanical Properties
| Property | Pure Polymer | Polymer with Dioxaborolane |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Elongation at Break (%) | 10 | 25 |
| Thermal Stability (°C) | 200 | 250 |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Variations and Electronic Effects
The following table summarizes key structural analogues and their substituent effects:
*Note: Molecular weight calculated based on formula C₁₉H₂₃BO₃ (assumed structure).
Key Observations:
- Phenylethynyl vs. Phenoxymethyl-Phenyl: The phenylethynyl group () enhances π-conjugation, favoring electron transfer in coupling reactions, whereas the phenoxymethyl-phenyl group offers steric hindrance and moderate electron donation, which may slow reaction kinetics but improve selectivity.
- Electron-Donating vs. Withdrawing Groups : Methoxy () and trifluoromethoxy () substituents demonstrate how electronic modulation alters boronate reactivity. The target compound’s ether group provides a balance, avoiding extreme electron effects.
Reactivity in Cross-Coupling Reactions
- Phenylethynyl Derivatives : High reactivity in alkyne-involved couplings but prone to side reactions due to alkyne sensitivity .
- Trifluoromethoxy Derivatives : Lower reactivity in Suzuki couplings due to electron-withdrawing effects but superior stability under acidic conditions .
- Target Compound : Expected to exhibit moderate reactivity suitable for aryl-aryl couplings, with steric hindrance reducing undesired homocoupling byproducts .
Preparation Methods
Synthesis of the Aryl Boronic Acid Intermediate
The precursor aryl boronic acid bearing the 4-phenoxymethyl-phenyl substituent is synthesized through classical methods such as:
- Lithiation of the corresponding aryl halide followed by quenching with trialkyl borates.
- Transition metal-catalyzed borylation of aryl halides using bis(pinacolato)diboron reagents.
The phenoxymethyl substituent is introduced either prior to or after boronic acid formation depending on synthetic route efficiency and stability considerations.
Esterification with Pinacol
- The aryl boronic acid is reacted with pinacol under anhydrous conditions, typically in an organic solvent such as dichloromethane or tetrahydrofuran (THF).
- The reaction proceeds via dehydration to form the cyclic boronate ester ring (1,3,2-dioxaborolane).
- Magnesium sulfate or molecular sieves are often used as drying agents to drive the equilibrium toward ester formation.
- Reaction temperature is generally ambient to slightly elevated (room temperature to 40 °C).
- The reaction time ranges from several hours to overnight (~16 hours) to ensure complete conversion.
Detailed Preparation Method from Literature
A representative and detailed preparation is adapted from the synthesis of related pinacol boronate esters, as described in organic synthesis protocols:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | Preparation of (4-phenoxymethyl)phenylboronic acid | Via lithiation of 4-bromophenoxymethylbenzene with n-butyllithium followed by quenching with trimethyl borate, hydrolysis to boronic acid. |
| 2 | Esterification | Dissolve the boronic acid in dry dichloromethane (DCM). Add pinacol (1.05 equiv) and anhydrous magnesium sulfate (1 equiv). Stir under argon at room temperature for 16 h. |
| 3 | Workup | Filter the reaction mixture through Celite to remove drying agent, concentrate under reduced pressure. Purify the residue by recrystallization or column chromatography to yield the pinacol boronate ester. |
Alternative Preparation Approaches
Direct Borylation of Aryl Halides
- Using palladium or nickel-catalyzed borylation with bis(pinacolato)diboron (B2pin2) directly on the aryl halide bearing the phenoxymethyl substituent.
- This method bypasses the isolation of boronic acid intermediate and directly affords the pinacol ester.
- Typical catalysts include Pd(dppf)Cl2 or NiCl2(dppp) with base (KOAc or Cs2CO3) in solvents like dioxane or DMF at 80-100 °C.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Boronic acid precursor synthesis | Lithiation + quench with trimethyl borate | Requires inert atmosphere, low temperature |
| Esterification solvent | Dry dichloromethane or THF | Anhydrous conditions critical |
| Pinacol equivalents | 1.05 equiv | Slight excess to drive esterification |
| Drying agent | MgSO4 or molecular sieves | Removes water to shift equilibrium |
| Temperature | Room temperature (20-25 °C) | Mild conditions preferred |
| Reaction time | 12-16 hours | Overnight stirring ensures completion |
| Purification | Filtration, concentration, recrystallization or chromatography | Yields >95% purity achievable |
| Storage | 2-8 °C, protected from moisture and light | Stability up to 6 months recommended |
Research Findings and Considerations
- The preparation via pinacol esterification is well-established, providing high purity (>98%) products suitable for further synthetic applications such as Suzuki-Miyaura coupling.
- Direct catalytic borylation methods offer streamlined synthesis but require careful catalyst and ligand selection to tolerate the phenoxymethyl substituent.
- The use of drying agents and anhydrous conditions is critical to prevent hydrolysis and ensure high yield.
- Analytical methods such as GC, NMR, and melting point determination confirm the structure and purity of the final product.
Q & A
Q. What are the conventional synthetic routes for preparing 4,4,5,5-tetramethyl-2-(4-phenoxymethyl-phenyl)-[1,3,2]dioxaborolane?
The compound is typically synthesized via Suzuki-Miyaura coupling or hydroboration-protodeboronation sequences. For example, hydroboration of alkynyl precursors using dicyclohexylborane under inert atmospheres yields alkenyl boronates, as demonstrated in the synthesis of (Z)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane . Alternatively, coupling reactions with aryl halides using palladium catalysts and anhydrous potassium carbonate at elevated temperatures (e.g., 100°C) are effective .
Q. How is this compound characterized structurally and quantitatively in research settings?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B) is standard for structural confirmation. For instance, ¹H NMR of analogous compounds reveals aromatic proton signals (δ 7.36–7.17 ppm) and methyl group resonances (δ 1.36–1.22 ppm) . Mass spectrometry (GC-MS or LC-MS) and X-ray crystallography (for crystalline derivatives) are used for purity and stereochemical analysis .
Q. What are its primary applications in organic synthesis?
It serves as a key intermediate in:
- Suzuki-Miyaura cross-coupling to form biaryl systems, leveraging its boronate ester functionality for C–C bond formation .
- Photoredox catalysis under Ir-catalyzed conditions to couple with carbonyl compounds, enabling access to α-aminoboronic acids (serine protease inhibitors) .
- Functionalization of heteroaromatic systems (e.g., pyrimidines) via regioselective boronylation .
Q. What safety protocols are recommended for handling this compound?
- Store at –20°C in inert atmospheres to prevent hydrolysis .
- Use PPE (gloves, goggles, lab coats) and work in fume hoods to avoid inhalation or skin contact .
- Dispose of waste via certified hazardous waste services due to potential boron toxicity .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity in Ir-catalyzed photoredox couplings with this borolane?
Selectivity depends on ligand design and solvent polarity. For example, polar aprotic solvents (e.g., DMF) favor stabilization of boronate intermediates, while bulky ligands (e.g., bipyridines) enhance steric control. Contradictory results in product ratios (e.g., 80:20 benzylic:aromatic boronate mixtures ) suggest competing mechanistic pathways, necessitating kinetic studies or DFT calculations to optimize conditions.
Q. What strategies mitigate side reactions during Suzuki couplings with electron-deficient aryl partners?
Q. How can discrepancies in reported yields for hydroboration reactions be resolved?
Contradictions may arise from varying catalyst loadings or borane sources. For example, dicyclohexylborane vs. pinacolborane (HBpin) can alter steric and electronic environments . Systematic screening of catalysts (e.g., NaOt-Bu vs. Rh complexes) and in situ monitoring via ¹¹B NMR are recommended to identify optimal protocols .
Q. What mechanistic insights explain the stability of this borolane under acidic conditions?
The pinacol ester structure (4,4,5,5-tetramethyl substitution) provides steric protection against hydrolysis. Comparative studies with non-methylated analogs show faster degradation in acidic media, confirming the role of methyl groups in stabilizing the boron-oxygen bond .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
